tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13783881
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCNCC1C2CC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC13783881

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
Standard InChI Key WRKIMEBHYLJNGY-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCNC[C@H]1C2CC2
SMILES CC(C)(C)OC(=O)N1CCNCC1C2CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1C2CC2

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The 1-position nitrogen is protected by a tert-butyl carbamate group (Boc), while the 2-position carbon bears a cyclopropyl substituent in the R-configuration . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic procedures, whereas the cyclopropyl moiety introduces steric and electronic effects that influence reactivity and biological interactions .

The stereochemistry at the 2-position is critical for its pharmacological relevance. The (R)-configuration ensures optimal spatial alignment for binding to target receptors, as demonstrated in analogous piperazine derivatives used in neurotransmitter modulation. The compound’s isomeric SMILES string, CC(C)(C)OC(=O)N1CCNC[C@H]1C2CC2, explicitly denotes the chiral center and cyclopropane ring .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate typically proceeds via a multi-step sequence:

  • Piperazine Functionalization: A piperazine derivative undergoes alkylation at the 2-position using a cyclopropane-containing electrophile (e.g., cyclopropyl bromide).

  • Boc Protection: The primary nitrogen at the 1-position is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions .

  • Chiral Resolution: If starting from racemic mixtures, chiral chromatography or enzymatic resolution isolates the (R)-enantiomer.

A representative reaction is illustrated below:

Piperazine+Cyclopropyl bromideBase2-CyclopropylpiperazineBoc2Otert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate\text{Piperazine} + \text{Cyclopropyl bromide} \xrightarrow{\text{Base}} \text{2-Cyclopropylpiperazine} \xrightarrow{\text{Boc}_2\text{O}} \text{tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate}

Key Chemical Reactions

The compound participates in three primary reaction types:

  • Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free piperazine, which can undergo further functionalization.

  • N-Alkylation/Acylation: The secondary nitrogen at the 4-position reacts with alkyl halides or acyl chlorides to form derivatives with modified biological activity .

  • Cyclopropane Ring-Opening: Under strong acidic or oxidative conditions, the cyclopropane ring may open to form linear alkanes or ketones, though this is typically undesired.

Biological Activity and Pharmacological Applications

Mechanism of Action

The piperazine ring’s conformational flexibility allows it to mimic endogenous neurotransmitters, enabling interactions with serotonin (5-HT), dopamine (D₂), and adrenergic receptors. Molecular docking studies suggest that the cyclopropyl group enhances binding affinity by occupying hydrophobic pockets within receptor sites .

Comparative Analysis of Piperazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsApplications
tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylateC₁₂H₂₂N₂O₂226.32Cyclopropyl, BocNeurological drug intermediate
(S)-1-Boc-2-propylpiperazineC₁₂H₂₄N₂O₂228.33Propyl, BocAntimicrobial research
(R)-1-Boc-2-benzylpiperazineC₁₆H₂₄N₂O₂276.37Benzyl, BocPeptide synthesis

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